2-(2-Tert-butylphenoxy)aniline
Description
2-(2-Tert-butylphenoxy)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted at the ortho position with a phenoxy group bearing a tert-butyl (C(CH₃)₃) substituent in its own ortho position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research. The tert-butyl group enhances hydrophobicity and steric bulk, which can influence binding affinity in receptor-targeted applications .
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)aniline |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)17/h4-11H,17H2,1-3H3 |
InChI Key |
JSZXLJJYMPUEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)aniline
This isomer features a tert-butyl group at the para position of the phenyl ring attached to the aniline. However, the electronic effects (e.g., electron-donating tert-butyl) remain similar. Molecular weight is estimated at 149.24 g/mol (C₁₀H₁₅N), lower than derivatives with extended substituents .
N-[2-(2-Tert-butylphenoxy)ethyl]-3-(oxolan-2-ylmethoxy)aniline ()
This derivative includes an ethyl spacer and a tetrahydrofuran (oxolane) methoxy group. The added oxygen atoms increase hydrogen-bonding capacity (H-acceptors: 4, H-donors: 1) and molecular weight (370.46 g/mol, C₂₃H₃₁NO₃), enhancing hydrophilicity. Such modifications are common in drug design to improve bioavailability .
Functional Group Variations
2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline ()
The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, altering electronic distribution and acidity compared to the tert-butyl group. This compound (MW: 343.34 g/mol ) may exhibit enhanced metabolic stability due to the CF₃ group’s resistance to oxidation .
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline ()
Nitro (-NO₂) groups at positions 4 and 6 increase molecular weight (427.33 g/mol) and electron deficiency, making this compound highly electrophilic. The trifluoromethyl group further amplifies these effects, suggesting utility in agrochemicals or explosives .
1,3,4-Oxadiazole Derivatives ()
Compounds like 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exhibit activity as sphingosine-1-phosphate (S1P) receptor modulators (S1PR1 and S1PR3). The oxadiazole ring enhances π-π stacking interactions with receptors, a feature absent in the target compound .
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline ()
With a molecular weight of 370.46 g/mol , this derivative’s extended structure may improve binding to lipid-rich biological membranes, though steric bulk could reduce diffusion rates .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects: Electron-donating tert-butyl groups stabilize adjacent positive charges, whereas electron-withdrawing groups (e.g., CF₃, NO₂) enhance electrophilicity and reactivity .
- Biological Relevance : Oxadiazole-containing analogs () demonstrate receptor-specific activity, suggesting that structural complexity correlates with target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
